molecular formula C28H21NO4S B2932211 {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone CAS No. 1114652-17-3

{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone

Cat. No.: B2932211
CAS No.: 1114652-17-3
M. Wt: 467.54
InChI Key: KPHKZZMVEJPYNL-UHFFFAOYSA-N
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Description

The compound {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone is a benzothiazine derivative characterized by a 1,4-benzothiazin core with a sulfone group (1,1-dioxido), a 4-(benzyloxy)phenyl substituent at position 4, and a phenyl methanone group at position 2. This structure combines a rigid aromatic system with polar sulfone and benzyloxy moieties, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

IUPAC Name

[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO4S/c30-28(22-11-5-2-6-12-22)27-19-29(25-13-7-8-14-26(25)34(27,31)32)23-15-17-24(18-16-23)33-20-21-9-3-1-4-10-21/h1-19H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHKZZMVEJPYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=C(S(=O)(=O)C4=CC=CC=C43)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone typically involves the reaction of benzyl phenyl ethers with suitable benzothiazine derivatives under specific conditions. Common reaction conditions include the use of strong acids or bases as catalysts, and the process often involves multiple steps including protection and deprotection of functional groups.

Industrial Production Methods: Industrial production methods for this compound are generally proprietary and might involve more efficient catalytic systems or continuous flow processes to increase yield and purity. These methods aim to optimize reaction conditions, minimize waste, and enhance scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the phenyl and benzyloxy groups can participate in electrophilic aromatic substitution reactions, while the benzothiazinone moiety can be involved in nucleophilic attacks.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Acidic or basic conditions can facilitate different substitution reactions, with temperature and solvent choice playing critical roles.

Major Products: Major products from these reactions often include modified benzothiazinone derivatives with different functional groups attached, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a precursor for the synthesis of more complex molecules. It is particularly useful in the development of novel organic materials and catalysts.

Medicine: In medicine, derivatives of this compound are being explored for their antibacterial and anticancer properties, given their ability to disrupt vital biological pathways in pathogens and cancer cells.

Industry: Industrial applications include its use in the development of high-performance polymers and advanced materials due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. The benzothiazinone core can inhibit enzymatic activity by binding to the active site, while the phenyl and benzyloxy groups can enhance binding affinity and specificity through various intermolecular interactions. Pathways involved often include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous benzothiazine or methanone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
{4-[4-(Benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone (Target Compound) 4-(Benzyloxy)phenyl, phenyl methanone Not explicitly stated Inferred ~470–500 g/mol Hypothetical: Enhanced solubility due to benzyloxy group; potential antimicrobial activity inferred from analogs.
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Butylphenyl C₂₅H₂₃NO₃S 417.52 g/mol Hydrophobic alkyl chain may improve membrane permeability.
{4-[4-(Dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone 4-(Dimethylamino)phenyl, 6-fluoro, 2,4-dimethylphenyl C₂₅H₂₃FN₂O₃S 450.5 g/mol Electron-donating dimethylamino group may enhance binding to biological targets.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone Dihydrobenzodioxin, 3,4-dimethoxyphenyl C₂₅H₂₁NO₇S 479.5 g/mol Oxygen-rich substituents (dioxin, methoxy) may improve solubility and metabolic stability.
Bis(4-(5-(N-phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C2) Bis-thiadiazolylphenyl C₂₈H₂₀N₆O₂S₂ 544.6 g/mol Demonstrated antibiofilm and antimicrobial activity against Staphylococcus aureus.
2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenyl-ethanone 3-Benzoyl, 4-hydroxy C₂₂H₁₅NO₅S 405.4 g/mol Bioactive benzothiazine derivative; hydroxyl group may facilitate hydrogen bonding.

Structural and Functional Insights

Substituent Effects on Solubility and Bioactivity The benzyloxy group in the target compound likely increases lipophilicity compared to the dihydrobenzodioxin and dimethoxy groups in , which introduce oxygen atoms for hydrogen bonding. This balance between hydrophobicity and polarity could optimize blood-brain barrier penetration or target binding . Fluoro and dimethylamino substituents (as in ) are common in drug design to modulate electronic properties and metabolic stability. The target compound lacks these groups, suggesting a different pharmacokinetic profile.

Core Structure Variations Compounds with thiadiazole cores (e.g., ) exhibit distinct bioactivity compared to benzothiazines. Thiadiazoles are known for antimicrobial properties, while benzothiazines may target inflammatory or neurological pathways .

Biological Activity While direct data for the target compound is absent, the bis-thiadiazolylphenyl methanone (C2 in ) showed significant antibiofilm activity (MIC = 8 µg/mL against S. aureus), suggesting that methanone derivatives with aromatic substituents are promising scaffolds.

Biological Activity

The compound {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone is a member of the benzothiazine family, known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H18N2O4S\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a benzothiazine core with a benzyloxy group and a phenylmethanone moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazine derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects on various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells. The IC50 values for these compounds often range from 0.5 to 7.1 µM, indicating potent activity against tumor cells .

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2310.50
Compound BHeLa0.82
Compound CA27801.28

These findings suggest that this compound may exhibit similar or enhanced anticancer properties.

The mechanism by which benzothiazine derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies indicate that these compounds can modulate various signaling pathways associated with cancer cell survival and growth .

Anti-inflammatory Properties

In addition to anticancer activity, benzothiazine derivatives have been reported to possess anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This dual action makes them attractive candidates for further development in treating inflammatory diseases alongside cancer.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzothiazine derivatives, including the target compound. These derivatives were tested against a panel of cancer cell lines, revealing that modifications in the chemical structure significantly impacted their biological activity. For example, the introduction of different substituents on the benzothiazine ring resulted in varied IC50 values across different cell lines .

Q & A

Q. What are the established synthetic routes for {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone?

The synthesis typically involves Friedel-Crafts acylation for introducing the benzoyl group and cyclization reactions to form the 1,4-benzothiazine-dioxide core. For example:

  • Step 1 : React 4-(benzyloxy)phenyl derivatives with a thiazine precursor under Lewis acid catalysis (e.g., AlCl₃) to form the benzothiazinone framework .
  • Step 2 : Sulfur oxidation using agents like H₂O₂ or mCPBA to achieve the 1,1-dioxido moiety .
  • Step 3 : Coupling with phenylmethanone via nucleophilic substitution or Suzuki-Miyaura cross-coupling for aryl group introduction .

Q. Key Considerations :

  • Reagent Selection : Use anhydrous conditions for Lewis acid catalysts to avoid hydrolysis .
  • Yield Optimization : Vary stoichiometry of oxidizing agents (e.g., 2.5–3.0 equivalents H₂O₂) to balance conversion and byproduct formation .

Q. How is spectroscopic characterization performed for this compound?

A multi-technique approach is essential:

  • FTIR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and sulfone (S=O) vibrations at ~1150–1300 cm⁻¹ .
  • NMR :
    • ¹H NMR : Identify benzyloxy protons (δ 4.8–5.2 ppm) and aromatic protons (δ 6.8–7.8 ppm) .
    • ¹³C NMR : Detect sulfone carbons (δ 50–60 ppm) and ketone carbonyl (δ 190–200 ppm) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Data Contradiction Tip : If NMR signals overlap (e.g., aromatic regions), employ 2D techniques like COSY or HSQC .

Q. What preliminary biological screening methods are applicable?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Antibiofilm Activity : Quantify biofilm inhibition via crystal violet staining in Candida or bacterial models .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .

Experimental Design : Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How can reaction yields be improved during sulfur oxidation?

Methodological Strategies :

  • Catalyst Screening : Compare AlCl₃, FeCl₃, or ionic liquids for Friedel-Crafts efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DCM) to enhance sulfone formation .
  • Byproduct Mitigation : Employ column chromatography or recrystallization (e.g., ethyl acetate/hexane) to isolate pure sulfone derivatives .

Data Analysis : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3) and quantify impurities via HPLC .

Q. How to resolve discrepancies in biological activity data across studies?

Root Causes :

  • Strain Variability : Differences in microbial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) may alter MIC values .
  • Assay Conditions : Varying pH, temperature, or nutrient availability in biofilm assays can skew results .

Q. Resolution Strategies :

  • Standardize Protocols : Follow CLSI guidelines for antimicrobial testing .
  • Dose-Response Curves : Perform triplicate experiments with statistical validation (p<0.05, ANOVA) .

Q. What computational methods support mechanistic studies of this compound?

  • Docking Studies : Use AutoDock Vina to model interactions with bacterial efflux pumps (e.g., NorA in S. aureus) .
  • DFT Calculations : Analyze electron distribution in the sulfone moiety to predict reactivity (e.g., Gaussian 16 at B3LYP/6-31G* level) .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability, logP, and CYP450 interactions .

Validation : Cross-reference computational data with experimental IC₅₀ and MIC values .

Q. How to design derivatives for enhanced bioactivity?

Structural Modifications :

  • Benzyloxy Substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve antimicrobial potency .
  • Sulfone Modifications : Replace phenylmethanone with heteroaryl groups (e.g., pyridinyl) to reduce cytotoxicity .

Q. Synthetic Workflow :

Synthesize derivatives via Ullmann coupling or Buchwald-Hartwig amination .

Characterize purity via HPLC (>95%) and assess stability under physiological pH (7.4) .

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